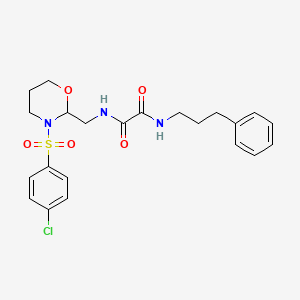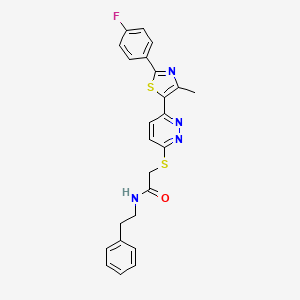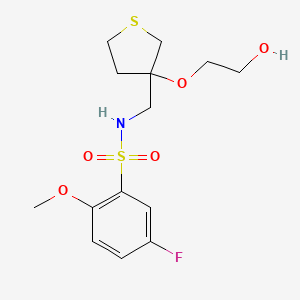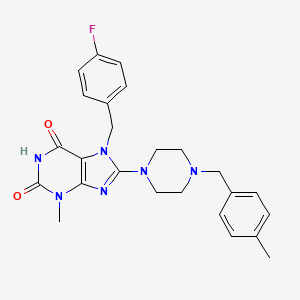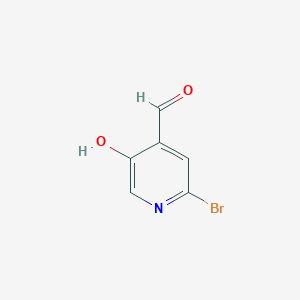
2-Bromo-5-hydroxyisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-5-hydroxyisonicotinaldehyde” is a chemical compound with the CAS Number: 1196145-13-7 . It has a molecular weight of 202.01 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in its physical form .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-hydroxyisonicotinaldehyde” is C6H4BrNO2 . The InChI code is 1S/C6H4BrNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H .Physical And Chemical Properties Analysis
“2-Bromo-5-hydroxyisonicotinaldehyde” is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 202.01 .科学的研究の応用
Catalysis in Chemical Synthesis
2-Bromo-5-hydroxyisonicotinaldehyde, as a chemical compound, may have potential applications in catalysis, particularly in reactions involving the transformation of organic molecules. For instance, research by Körner, Jung, and Kruse (2018) on the hydrothermal dehydration of fructose to 5-hydroxymethylfurfural (HMF) highlights the role of Bronsted acids in catalyzing similar chemical transformations. The findings suggest that such compounds could be used to accelerate certain chemical reactions or to evoke alternative reaction mechanisms in organic chemistry (Körner, Jung, & Kruse, 2018).
Polymer Synthesis
Compounds like 2-Bromo-5-hydroxyisonicotinaldehyde may also be used in the synthesis of polymers. Uhrich, Hawker, Fréchet, and Turner (1992) have shown that related brominated compounds can undergo self-condensation to create polymers with significant molecular weights. This suggests the potential of 2-Bromo-5-hydroxyisonicotinaldehyde in polymer chemistry for creating materials with unique properties (Uhrich, Hawker, Fréchet, & Turner, 1992).
Antioxidative Properties
Research on bromoindole derivatives from marine organisms, such as the study by Ochi, Kataoka, Ariki, Iwatsuki, Kodama, and Fukuyama (1998), indicates the antioxidative potential of brominated compounds. While the study doesn't directly involve 2-Bromo-5-hydroxyisonicotinaldehyde, it suggests that brominated compounds could have significant antioxidative properties, which could be applicable in pharmaceuticals or as dietary supplements (Ochi et al., 1998).
Bio-Catalysts Design
In the field of biocatalysts, the use of specific chemical reagents is crucial. Studies like the one by Barbosa, Ortiz, Berenguer-Murcia, Torres, Rodrigues, and Fernández-Lafuente (2014) on glutaraldehyde in biocatalysts design provide insights into how certain chemical compounds can be used to design more effective biocatalysts. The potential use of brominated compounds like 2-Bromo-5-hydroxyisonicotinaldehyde in this field could be explored for similar applications (Barbosa et al., 2014).
Educational Experiments in Chemistry
In educational settings, compounds like 2-Bromo-5-hydroxyisonicotinaldehyde can be used to demonstrate key chemical reactions and processes. Simeonov and Afonso (2013) describe the synthesis of 5-hydroxymethylfurfural (HMF) from fructose in an educational experiment, highlighting how such compounds can be used to teach important concepts in organic and analytical chemistry (Simeonov & Afonso, 2013).
Safety and Hazards
The safety information for “2-Bromo-5-hydroxyisonicotinaldehyde” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
2-bromo-5-hydroxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECQZMXEHNJXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydroxyisonicotinaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)
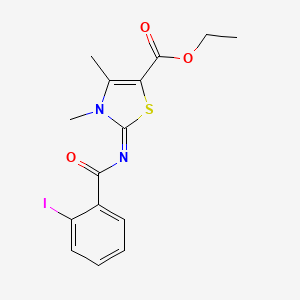
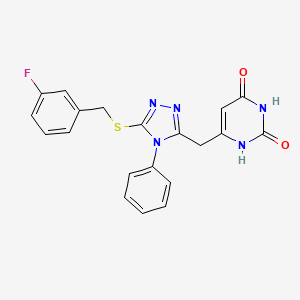

![6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2691064.png)
![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)
